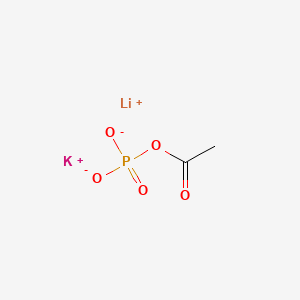
Acetilfosfato de litio y potasio
Descripción general
Descripción
El fosfato de acetilo (litio potasio) es un compuesto organometálico con la fórmula química CH₃COOP(O)(OK)(OLi). Se utiliza comúnmente como un donante de fosfato de alta energía en varios procesos bioquímicos y fisiológicos. Este compuesto es conocido por su papel en las reacciones de fosforilación de proteínas y a menudo se utiliza en la investigación científica por sus propiedades únicas .
Aplicaciones Científicas De Investigación
Acetyl phosphate (lithium potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a high-energy phosphate donor in various chemical reactions.
Biology: Plays a crucial role in protein phosphorylation and other cellular processes.
Medicine: Utilized in studies related to metabolic diseases and enzyme activity.
Industry: Employed in the synthesis of phosphate monoesters and other industrial applications
Mecanismo De Acción
El fosfato de acetilo (litio potasio) ejerce sus efectos donando un grupo fosforilo a las moléculas diana. Este proceso se conoce como fosforilación y es esencial para regular diversas funciones celulares. El compuesto interactúa con dianas moleculares específicas, como enzimas y proteínas, para modular su actividad y función. Las vías implicadas en estos procesos incluyen la regulación de enzimas metabólicas y la activación de cascadas de señalización .
Análisis Bioquímico
Biochemical Properties
Lithium potassium acetyl phosphate plays a crucial role in biochemical reactions as a source of acetyl phosphate. Acetyl phosphate can replace inorganic oligophosphates in phosphatase-catalyzed transphosphorylation, reducing the formation of inorganic monophosphate by-products . This compound interacts with various enzymes, including phosphotransacetylase, which catalyzes the transfer of the acetyl group from acetyl phosphate to coenzyme A, forming acetyl-CoA . Additionally, it has been used as a substrate for CpxR, a transcription factor, in x-ray crystallography studies to obtain the phosphorylated form of the CpxR receiver domain .
Cellular Effects
Lithium potassium acetyl phosphate influences various cellular processes by serving as a source of acetyl phosphate. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, acetyl phosphate generated from lithium potassium acetyl phosphate can be converted into acetyl-CoA, a key precursor in central carbon metabolism . This conversion plays a significant role in cellular energy production and biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of lithium potassium acetyl phosphate involves its role as a phosphoryl group donor. It participates in protein phosphorylation reactions, where it donates a phosphate group to specific proteins, altering their activity and function . This compound can also act as an intermediate in pyruvate metabolism, where it is converted to acetyl-CoA and acetate via phosphate acetyltransferase and acetate kinase, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium potassium acetyl phosphate can change over time. The compound is stable at temperatures below -20°C and has a melting point above 300°C . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that lithium potassium acetyl phosphate can maintain its activity for extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of lithium potassium acetyl phosphate vary with different dosages in animal models. At lower doses, it can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as skin and eye irritation . It is essential to determine the appropriate dosage to avoid potential toxicity while maximizing its biochemical benefits.
Metabolic Pathways
Lithium potassium acetyl phosphate is involved in several metabolic pathways. It serves as a source of acetyl phosphate, which can be converted into acetyl-CoA, a central molecule in metabolism . This conversion is catalyzed by enzymes such as phosphate acetyltransferase and acetate kinase . The compound’s involvement in these pathways influences metabolic flux and metabolite levels, contributing to cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, lithium potassium acetyl phosphate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
Lithium potassium acetyl phosphate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and optimizing its use in research applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El fosfato de acetilo (litio potasio) se puede sintetizar mediante la reacción de fosfato de acetilo con sales de litio y potasio. Un método común consiste en hacer reaccionar fosfato de acetilo con cloruro de litio y cloruro de potasio en condiciones controladas. La mezcla de reacción se somete entonces a cristalización y purificación para obtener el producto deseado .
Métodos de producción industrial
La producción industrial de fosfato de acetilo (litio potasio) suele implicar una síntesis a gran escala utilizando condiciones de reacción similares a las de los laboratorios. El proceso incluye el uso de reactivos de alta pureza y técnicas avanzadas de purificación para garantizar la calidad y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El fosfato de acetilo (litio potasio) experimenta diversas reacciones químicas, entre ellas:
Fosforilación: Actúa como donante de grupo fosforilo en las reacciones de fosforilación de proteínas.
Transfosforilación: Puede sustituir a los oligofosfatos inorgánicos en las reacciones de transfosforilación catalizadas por fosfatasas, reduciendo la formación de subproductos de monofosfato inorgánico.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que implican fosfato de acetilo (litio potasio) incluyen enzimas como la fosfotransacetilasa y la colina acetiltransferasa. Las reacciones se llevan a cabo normalmente bajo condiciones controladas de temperatura y pH para garantizar una actividad óptima .
Principales productos formados
Los principales productos formados a partir de las reacciones que implican fosfato de acetilo (litio potasio) incluyen proteínas fosforiladas y varios monoésters de fosfato. Estos productos son esenciales en numerosas vías bioquímicas y procesos celulares .
Aplicaciones en investigación científica
El fosfato de acetilo (litio potasio) tiene una amplia gama de aplicaciones en investigación científica, entre ellas:
Química: Se utiliza como un donante de fosfato de alta energía en diversas reacciones químicas.
Biología: Desempeña un papel crucial en la fosforilación de proteínas y otros procesos celulares.
Medicina: Se utiliza en estudios relacionados con enfermedades metabólicas y la actividad enzimática.
Industria: Se emplea en la síntesis de monoésters de fosfato y otras aplicaciones industriales
Comparación Con Compuestos Similares
Compuestos similares
Fosfato de acetilo (sodio): Otro donante de fosfato de alta energía con propiedades similares pero diferentes componentes catiónicos.
Fosfato de acetilo (calcio): Se utiliza en aplicaciones bioquímicas similares pero con características de solubilidad y reactividad distintas.
Singularidad
El fosfato de acetilo (litio potasio) es único debido a su combinación específica de iones de litio y potasio, que le confieren propiedades de solubilidad y reactividad distintas. Esto lo hace particularmente adecuado para ciertas aplicaciones bioquímicas e industriales donde otros compuestos similares pueden no ser tan eficaces .
Propiedades
IUPAC Name |
lithium;potassium;acetyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMPLKXFIXRCV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)OP(=O)([O-])[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KLiO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915877 | |
| Record name | Lithium potassium acetyl phosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94249-01-1 | |
| Record name | Lithium potassium acetyl phosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyl dihydrogen phosphate, lithium potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)








